3-(2-Chlorophenyl)-4-iodo-1H-pyrazole
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Overview
Description
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2-chlorophenylhydrazine with an appropriate 1,3-dicarbonyl compound, followed by iodination. One common method involves the cyclization of 2-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, which is then iodinated using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine substituent makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4-bromo-1H-pyrazole
- 3-(2-Chlorophenyl)-4-fluoro-1H-pyrazole
- 3-(2-Chlorophenyl)-4-methyl-1H-pyrazole
Uniqueness
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and properties compared to its analogs. The iodine substituent, in particular, makes it highly suitable for coupling reactions, which are valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
AZSVZSCBPWXNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)I)Cl |
Origin of Product |
United States |
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